16-Methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-2,4(8),9,11,13,15,18-heptaen-17-one
Description
Structure
2D Structure
Properties
CAS No. |
38691-95-1 |
|---|---|
Molecular Formula |
C19H16NO4+ |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-2,4(8),9,11,13,15,18-heptaen-17-one |
InChI |
InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 |
InChI Key |
PGIOBGCIEGZHJH-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O |
Other CAS No. |
38691-95-1 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Groenlandicine
Plant Sources and Ethnobotanical Contexts
Groenlandicine has been identified in several plant species, some of which have a history of use in traditional medicine.
Menispermum canadense as a Source Organism
Menispermum canadense, commonly known as Canadian moonseed, is a native climbing woody vine found in eastern North America. biosynth.comox.ac.ukusda.gov This plant is recognized for containing various bioactive compounds, including alkaloids. biosynth.com While Menispermum canadense is a known source of alkaloids like dauricine, groenlandicine has also been isolated from this species. biosynth.comox.ac.uk Ethnobotanically, some native North American peoples have utilized Menispermum canadense for various medicinal purposes, including dermatological, gastrointestinal, and gynecological applications. ox.ac.uk
Coptis chinensis (Rhizoma Coptidis) as a Source Organism
Coptis chinensis, particularly its rhizome (Rhizoma Coptidis), is a significant source of groenlandicine. medchemexpress.comlifeasible.commedchemexpress.combiorlab.com Rhizoma Coptidis is a widely used traditional Chinese medicine known for its diverse biological activities. bohrium.com It is traditionally used in Chinese medicine for treating inflammatory diseases and diabetes. researchgate.net Groenlandicine is one of several protoberberine alkaloids isolated from Coptis chinensis rhizomes. medchemexpress.comlifeasible.commedchemexpress.comchemfaces.comnih.gov Other alkaloids found in Coptis chinensis include berberine (B55584), palmatine (B190311), jatrorrhizine (B191652), epiberberine, coptisine (B600270), and magnoflorine. chemfaces.comnih.govnih.govresearchgate.net
Other Botanical Sources of Groenlandicine
Beyond Menispermum canadense and Coptis chinensis, groenlandicine has been identified in other plant species. Research indicates its presence in Coptis deltoidea, Coptis teeta, and Coptis omeiensis, which are also sources of Rhizoma Coptidis drugs. frontiersin.org
Advanced Extraction Techniques for Groenlandicine
The isolation of groenlandicine from plant matrices involves various extraction techniques aimed at efficiently recovering the compound.
Conventional Solvent Extraction Approaches
Conventional solvent extraction is a widely used method for isolating natural products, including alkaloids like groenlandicine. This technique typically involves blending pulverized plant material with an appropriate solvent to extract the target compounds based on their solubility characteristics. researchgate.netresearchgate.net Common solvents used in the extraction of herbal medicines include methanol (B129727) and water, often in various proportions. mdpi.com The efficiency of conventional solvent extraction can be influenced by factors such as solvent polarity, temperature, and extraction time. researchgate.net While straightforward, conventional methods can sometimes require large amounts of solvent and extended extraction times. researchgate.net For instance, maceration, a conventional technique, involves immersing the plant material in a solvent, which can be time-consuming. researchgate.netresearchgate.net
Deep Eutectic Solvent-Based Ultrasound-Assisted Matrix Solid-Phase Dispersion (DES-UA-MSPD)
Deep Eutectic Solvent-Based Ultrasound-Assisted Matrix Solid-Phase Dispersion (DES-UA-MSPD) represents a more modern and environmentally friendly approach to extracting bioactive compounds, including alkaloids, from plant matrices. nih.gova-z.lunih.gov This technique utilizes deep eutectic solvents (DESs), which are considered sustainable and tunable solvents, in combination with ultrasound assistance and matrix solid-phase dispersion. nih.gova-z.lunih.gov
In the DES-UA-MSPD method applied to Coptidis Rhizoma, acidic DESs have been found to be particularly effective for the extraction of alkaloids, including groenlandicine. nih.gova-z.lu A study demonstrated that a betaine-acrylic acid DES (1:4 mol/mol) with 50% water content was highly effective, achieving a total maximum extraction yield of alkaloids and organic acids that was significantly higher (1.33-5.33 folds) compared to conventional extraction solvents. nih.gova-z.lu Ultrasound irradiation in this method promotes penetration and mass transfer, which is beneficial, especially when dealing with matrices that might pose challenges to extraction with more viscous solvents. researchgate.net The DES-UA-MSPD method is characterized as fast, eco-friendly, and sustainable, offering a promising alternative for the efficient extraction of natural products. nih.gova-z.lu
Comparison of Extraction Yields (Alkaloids and Organic Acids from Coptidis Rhizoma)
| Extraction Method | Relative Extraction Yield (vs. Conventional Solvents) |
| DES-UA-MSPD (Betaine-acrylic acid, 50% water) | 1.33-5.33 folds higher |
| Conventional Extraction Solvents | 1 (Baseline) |
*Data based on total maximum extraction yield of alkaloids and organic acids. nih.gova-z.lu
The mechanism behind the high extraction efficiency of DESs in this method has been explored through techniques like scanning electron microscopy and density functional theory, providing insights into the interactions between the DES and the target compounds. a-z.lu
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is a modern extraction technique that utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of analytes from the sample matrix into the solvent sciopen.com. This method offers several advantages, including reduced extraction time, lower solvent consumption, and potentially higher extraction yields compared to conventional methods sciopen.commdpi.com. The mechanism of MAE involves dipolar rotation and ionic conduction, which cause the cell wall to rupture and release bioactive compounds into the solvent sciopen.com.
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) is considered a green extraction technology that uses a substance above its critical temperature and pressure as the extraction solvent ajgreenchem.comajgreenchem.com. Supercritical carbon dioxide (SC-CO2) is the most commonly used supercritical fluid due to its non-toxicity, low cost, and ease of removal from the extract ajgreenchem.comajgreenchem.com. SFE offers advantages such as high selectivity, efficiency, and the ability to extract thermolabile compounds due to lower operating temperatures compared to some conventional methods ajgreenchem.comajgreenchem.com. The solvating power of the supercritical fluid can be adjusted by modifying pressure and temperature, and co-solvents can be added to enhance the extraction of more polar compounds ajgreenchem.comajgreenchem.com.
SFE has been applied to the extraction of various phytochemicals, including alkaloids, from natural sources ajgreenchem.comajgreenchem.com. Although specific detailed studies focusing exclusively on the SFE of groenlandicine with comprehensive data on parameters and yields were not found in the search results, SFE has been mentioned in the context of extracting phenolic compounds and alkaloids, such as groenlandicine, from plant materials nih.govtext2fa.ir. One study also implicitly suggests the use of SFE in the process of identifying groenlandicine in bronchoalveolar lavage fluid researchgate.net. The efficiency of SFE is influenced by factors such as the solubility of the solute in the fluid, diffusion through the matrix, pressure, temperature, co-solvent use, and flow rate ajgreenchem.comajgreenchem.com.
Isolation and Purification Strategies
Following the initial extraction, isolation and purification techniques are necessary to obtain groenlandicine in a pure form from the crude extract, which contains a complex mixture of compounds.
Chromatographic Separation Techniques
Chromatography is a fundamental set of techniques widely used for the separation and purification of natural products, including alkaloids like groenlandicine scispace.comnih.govresearchgate.net. The separation is based on the differential distribution of compounds between a stationary phase and a mobile phase.
Polyamide column chromatography has been successfully employed for the one-step separation of groenlandicine along with other isoquinoline (B145761) alkaloids from the crude extract of Coptis Rhizoma scispace.comnih.govresearchgate.net. A gradient elution system using a mixture of dichloromethane (B109758) and methanol has been reported for this separation scispace.comnih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique used for both the analysis and purification of groenlandicine mdpi.comfrontiersin.orgnih.govajol.infofrontiersin.org. Various HPLC methods have been developed for the separation and quantification of groenlandicine in plant extracts, often alongside other protoberberine alkaloids. These methods utilize different stationary phases (e.g., C18 columns) and mobile phases, typically consisting of acetonitrile (B52724) or methanol mixed with aqueous solutions containing modifiers like trifluoroacetic acid or formic acid mdpi.comnih.govajol.infofrontiersin.org.
Table 2 provides examples of chromatographic conditions reported for the analysis and separation of groenlandicine. mdpi.comnih.govajol.infofrontiersin.org
| Technique | Stationary Phase | Mobile Phase | Elution Profile | Flow Rate (mL/min) | Detection Wavelength (nm) | Citation |
| Polyamide Column Chromatography | Polyamide | Dichloromethane:Methanol gradient | Gradient | Not specified | Not specified | scispace.comnih.govresearchgate.net |
| HPLC | Welch Ultimate®XB-C18 (250 mm×4.6 mm, 5 µm) | Acetonitrile (A) and 0.1 % trifluoroacetic acid (B) | Gradient (see Ref.) | 1 | 346 | ajol.info |
| UPLC | Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 mm × 50 mm) | Acetonitrile (A) and deionized water with 0.1% formic acid (B) | Gradient (see Ref.) | 0.3 | Not specified | nih.gov |
| UPLC/QqQ-MS | ACQUITY UPLC BEH C18 (100 × 2.1 mm, 5 m) | 0.1% formic acid water (A) and acetonitrile (B) | Gradient (see Ref.) | 0.4 | Not specified | frontiersin.org |
| HPLC-UV | Xtimate C18 (250 × 4.6 mm, 5 μm) | Acetonitrile (A) and 30 mmol/L ammonium (B1175870) bicarbonate solution containing 0.7% ammonia (B1221849) and 0.25% triethylamine (B128534) (B) | Gradient (see Ref.) | 1 | 270 | mdpi.com |
Note: "Gradient (see Ref.)" indicates that detailed gradient profiles are available in the cited source.
Crystallization and Precipitation Methods
Crystallization and precipitation are techniques used to purify solid compounds based on differences in solubility. Crystallization typically involves dissolving a solid in a hot solvent and then allowing it to cool slowly, leading to the formation of pure crystals. Precipitation involves forming a solid from a solution, often by adding an anti-solvent or changing the temperature or pH. These methods can be effective for isolating natural products when they can be obtained in a crystalline form or selectively precipitated from a mixture.
While crystallization is a common method for purifying many organic compounds, specific detailed procedures for the crystallization of groenlandicine as a primary isolation step were not extensively described in the provided search results. Crystallization has been mentioned in the context of purifying other alkaloids or forming complexes researchgate.netmdpi.compatsnap.comuodiyala.edu.iqchemistry-chemists.com.
Precipitation has been observed in the context of preparing traditional Chinese medicine decoctions containing Coptis, where interactions between different compounds can lead to the formation of precipitates text2fa.irresearchgate.netmdpi.com. Although this relates to the behavior of compounds within a complex mixture rather than the controlled precipitation of pure groenlandicine, it highlights the potential for precipitation phenomena to occur with components from these plant sources. Further research would be needed to explore the specific application of controlled crystallization or precipitation methods for the targeted purification of groenlandicine.
Elucidation of Groenlandicine Biosynthetic Pathways
General Overview of Protoberberine Alkaloid Biosynthesis
Protoberberine alkaloids are tetracyclic isoquinoline (B145761) compounds derived from benzylisoquinolines oup.commdpi.com. The foundational steps of protoberberine biosynthesis begin with the amino acid L-tyrosine, which is converted through a series of enzymatic reactions into key intermediates, including dopamine (B1211576) and 4-hydroxyphenylacetaldehyde rsc.orgmuni.cz. These two molecules condense to form norcoclaurine, which is subsequently modified through processes like O- and N-methylation and hydroxylation to yield (S)-reticuline rsc.org.
A pivotal step in the pathway is the conversion of (S)-reticuline to (S)-scoulerine, catalyzed by the berberine (B55584) bridge enzyme (BBE) nih.govmdpi.comrsc.org. (S)-Scoulerine serves as a common precursor for various protoberberine alkaloids nih.govoup.com. Subsequent modifications of (S)-scoulerine, involving different tailoring enzymes, lead to the diverse array of protoberberine structures oup.com.
Enzymatic Conversions in Groenlandicine Formation
The specific enzymatic steps leading to groenlandicine from common protoberberine precursors involve a series of modifications, including O-demethylation and the formation of a methylenedioxy bridge nih.gov.
Identification and Characterization of Key Enzymes (e.g., Cytochrome P450 Monooxygenases, O-Methyltransferases, Oxidoreductases)
Enzymes such as Cytochrome P450 monooxygenases (CYP450s) and O-methyltransferases (OMTs) play crucial roles in the biosynthesis of protoberberine alkaloids by catalyzing diverse modification reactions like hydroxylation, methylation, and methylenedioxy bridge formation oup.commdpi.combiorxiv.org. Oxidoreductases, such as the berberine bridge enzyme (BBE) and tetrahydroprotoberberine oxidase (THBO), are also essential for cyclization and oxidation steps oup.comnih.govrsc.org.
Research has identified specific enzymes potentially involved in the later stages of groenlandicine biosynthesis. For instance, studies on Coptis chinensis have investigated enzymes like Cc6DM2 and Cc6DM3 for their O-demethylation and O,O-demethylenation activity on (S)-cheilanthifoline, a proposed intermediate in groenlandicine biosynthesis nih.gov. CYP719 enzymes are known to be involved in methylenedioxy bridge formation in related alkaloids like (S)-cheilanthifoline and (S)-stylopine from (S)-scoulerine nih.govnih.gov. While specific enzymes solely dedicated to groenlandicine formation are still being characterized, the enzymatic machinery for related modifications in other protoberberines provides insights into the potential enzymes involved.
Proposed Biosynthetic Route from Precursors (e.g., (S)-Scoulerine, (S)-Cheilanthifoline)
Groenlandicine is proposed to be derived from precursors such as (S)-scoulerine and (S)-cheilanthifoline nih.gov. (S)-Scoulerine is a key intermediate in the biosynthesis of many protoberberine alkaloids nih.govoup.com. One proposed route suggests that (S)-cheilanthifoline, which is formed from (S)-scoulerine by a methylenedioxy bridge-forming enzyme (e.g., CYP719A14) nih.gov, undergoes further modifications, including O-demethylation and potentially another methylenedioxy bridge formation or rearrangement, to yield groenlandicine nih.gov. Groenlandicine shares structural features with jatrorrhizine (B191652) (modifications on ring A) and has a methylenedioxy bridge on ring D nih.gov.
Based on research in Coptis chinensis, the biosynthetic pathway for groenlandicine is proposed to involve the demethylation of (S)-cheilanthifoline, mediated by enzymes like Cc6DM2 or Cc6DM3, which exhibit O-demethylation and O,O-demethylenation activity nih.gov. This suggests that groenlandicine formation may involve the removal of methyl groups and the creation of the methylenedioxy bridge on ring D from a precursor like (S)-cheilanthifoline, which already possesses a methylenedioxy bridge on ring A.
Genetic and Transcriptomic Analysis of Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are genomic regions where genes encoding enzymes involved in a specific metabolic pathway are often clustered together nih.govnih.govrsc.org. Analyzing these clusters through genetic and transcriptomic approaches can provide insights into the regulation and enzymes involved in alkaloid biosynthesis researchgate.net.
Transcriptomic analysis of Coptis species, such as Coptis chinensis and Coptis deltoidea, has been employed to identify genes potentially involved in protoberberine alkaloid biosynthesis nih.govnih.govresearchgate.net. By comparing gene expression profiles with the accumulation of specific alkaloids like groenlandicine, researchers can identify candidate genes encoding the relevant biosynthetic enzymes nih.govresearchgate.net. Studies have utilized techniques like RNA-seq and UHPLC-MS/MS to link gene expression patterns to alkaloid production, including groenlandicine in C. deltoidea nih.govresearchgate.net. This multi-level approach helps in pinpointing the genetic elements responsible for the observed chemical diversity in these plants nih.gov.
Comparative Biosynthesis with Related Protoberberine Alkaloids (e.g., Jatrorrhizine, Epiberberine, Coptisine)
Comparing the biosynthesis of groenlandicine with that of related protoberberine alkaloids like jatrorrhizine, epiberberine, and coptisine (B600270) highlights both common pathways and points of divergence oup.comnih.govasianpubs.org. All these alkaloids share the common precursor (S)-scoulerine nih.govoup.com. However, the subsequent enzymatic modifications differ, leading to their distinct structures oup.com.
For example, the biosynthesis of berberine involves the methylation of (S)-scoulerine by (S)-scoulerine 9-O-methyltransferase (SOMT) followed by methylenedioxy bridge formation by CYP719A1 and oxidation by tetrahydroberberine (B1206132) oxidase (THBO) oup.com. Jatrorrhizine biosynthesis is complex and may involve demethylation steps and different oxidation and methylation sequences nih.govoup.com. Epiberberine and coptisine both feature a methylenedioxy bridge on ring D, in contrast to berberine's bridge on ring A, suggesting the involvement of different CYP719 enzymes nih.govoup.com.
Groenlandicine's proposed pathway from (S)-cheilanthifoline, which itself is derived from (S)-scoulerine, involves specific demethylation and methylenedioxy bridge formation events that differentiate it from the pathways leading to berberine, jatrorrhizine, epiberberine, and coptisine nih.gov. The diversity in protoberberine structures arises from the action of versatile modifying enzymes acting on common intermediates, creating an interconnected metabolic network oup.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Groenlandicine | 3084708 |
| (S)-Scoulerine | Not readily available in search results, but a key intermediate. |
| (S)-Cheilanthifoline | Not readily available in search results, but a key intermediate. |
| Jatrorrhizine | 72322 |
| Epiberberine | 101068 |
| Coptisine | 18953 |
| Berberine | 2353 |
| (S)-Reticuline | 107510 |
| Dopamine | 681 |
| 4-Hydroxyphenylacetaldehyde | 540973 |
| Norcoclaurine | 117061 |
| (S)-Tetrahydrocolumbamine | Not readily available in search results, but mentioned as intermediate. |
| (S)-Canadine | 102490 |
| Columbamine | 103161 |
| Palmatine (B190311) | 18928 |
| (S)-Stylopine | 103241 |
| Magnoflorine | 18204 |
| Berberrubine | 103162 |
Data Table Example (Illustrative based on search findings)
While detailed quantitative data specifically on groenlandicine biosynthetic enzyme activity or gene expression levels across different conditions was not consistently available in a format suitable for a comprehensive interactive table based solely on the provided search results, an illustrative table showing relative alkaloid accumulation in different Coptis species, which indirectly reflects biosynthetic activity, can be presented based on the search findings nih.govfrontiersin.org:
| Alkaloid | Coptis chinensis (mg/g) | Coptis deltoidea (mg/g) | Coptis teeta (mg/g) |
| Berberine | 62.69 ± 3.63 frontiersin.org | 48.27-79.26 frontiersin.org | 73.95 ± 3.96 frontiersin.org |
| Coptisine | 19.84 ± 2.40 nih.gov | 17.26-24.47 frontiersin.org | 17.26-24.47 frontiersin.org |
| Jatrorrhizine | 4.25-13.76 frontiersin.org | 11.17 ± 1.83 frontiersin.org | 10.06 ± 1.09 nih.gov |
| Palmatine | 15.39 ± 1.92 nih.gov | 5.26-19.98 frontiersin.org | 5.26-19.98 frontiersin.org |
| Epiberberine | 11.21 ± 1.75 nih.gov | 0.61-14.61 frontiersin.org | Not detected nih.gov |
| Columbamine | 3.79 ± 0.92 nih.gov | 3.65 ± 0.57 frontiersin.org | 3.65 ± 0.57 frontiersin.org |
| Groenlandicine | Not specified in detail | 10.95 ± 1.87 frontiersin.org | Not specified in detail |
| Magnoflorine | Not specified in detail | 7.94 ± 0.46 frontiersin.org | 7.33 ± 0.67 nih.gov |
Note: Values are approximate ranges or averages with standard deviations as reported in the sources. Specific values for groenlandicine in C. chinensis and C. teeta were not explicitly provided in the search snippets, only that C. deltoidea had the highest accumulation nih.govfrontiersin.org.
Pharmacological Activities and Molecular Mechanisms of Action of Groenlandicine
Neuropharmacological Effects and Alzheimer's Disease Pathogenesis Modulation
Groenlandicine has been investigated for its potential therapeutic effects in the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by cognitive decline. jst.go.jpnih.gov Its neuropharmacological activities involve modulating key enzymes and pathways implicated in AD pathogenesis, including cholinesterase inhibition, BACE1 inhibition, and the reduction of beta-amyloid formation. jst.go.jpnih.gov
Cholinesterase (ChE) Inhibitory Activities (AChE and BChE)
Cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze acetylcholine (B1216132), a neurotransmitter crucial for cognitive function. Inhibition of these enzymes is a common strategy for the symptomatic treatment of AD to increase acetylcholine levels in the brain. researchgate.netmdpi.com Groenlandicine has demonstrated inhibitory activity against both AChE and BChE. jst.go.jpnih.govnih.gov Studies have shown that groenlandicine, along with other protoberberine alkaloids from Coptis chinensis, exhibits potent ChE inhibitory effects. jst.go.jpnih.govnih.gov The IC₅₀ values for groenlandicine's inhibitory activity against AChE and BChE have been reported. jst.go.jpnih.govnih.gov
| Enzyme | IC₅₀ (µM) |
| AChE | 0.44–0.80 |
| BChE | 3.32–6.84 |
Note: IC₅₀ values for groenlandicine against AChE and BChE fall within the ranges reported for several protoberberine alkaloids. jst.go.jpnih.govnih.gov
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitory Activity
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme involved in the production of beta-amyloid (Aβ) peptides, which accumulate in the brains of AD patients, forming amyloid plaques. thieme-connect.comnih.gov Inhibition of BACE1 is considered a potential therapeutic approach to reduce Aβ formation. thieme-connect.com Groenlandicine has been shown to exert BACE1 inhibitory activity. jst.go.jpnih.govthieme-connect.com Research indicates that groenlandicine, alongside epiberberine, exhibits good, non-competitive BACE1 inhibitory activities. jst.go.jpnih.govthieme-connect.comthieme-connect.com The reported IC₅₀ value for groenlandicine's BACE1 inhibition is 19.68 µM, with a Kᵢ value of 21.2. jst.go.jpnih.gov
| Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
| BACE1 | 19.68 | 21.2 | Non-competitive |
Inhibition of Beta-Amyloid (Aβ) Formation
The formation and aggregation of beta-amyloid peptides are central events in the development of Alzheimer's disease. nih.govnih.gov Compounds that can inhibit Aβ formation or promote its clearance are of significant interest for AD therapy. Groenlandicine has demonstrated potent inhibitory activity against the formation of beta-amyloids. chemfaces.comjst.go.jpnih.gov This activity, along with its cholinesterase inhibition, suggests groenlandicine's potential as an anti-AD agent. chemfaces.comjst.go.jpnih.gov
Mechanisms of Neuroprotection against Excitotoxic Cell Death (e.g., Glutamate-induced)
Excitotoxicity, often triggered by excessive levels of excitatory neurotransmitters like glutamate (B1630785), contributes to neuronal damage and death in various neurological disorders, including AD. mdpi.comfrontiersin.orgmednexus.orgexplorationpub.com While the provided search results highlight groenlandicine's anti-Alzheimer's properties through ChE and BACE1 inhibition and anti-amyloid activity, they also mention neuroprotective effects and antioxidant capacities. biosynth.comjst.go.jpnih.gov However, specific detailed mechanisms of groenlandicine's neuroprotection against glutamate-induced excitotoxic cell death were not explicitly detailed in the provided snippets mdpi.comfrontiersin.orgmednexus.orgexplorationpub.commdpi.comnih.gov. General mechanisms of neuroprotection against excitotoxicity involve modulating glutamate receptors, reducing calcium influx, mitigating oxidative stress, and supporting mitochondrial function. mdpi.comfrontiersin.orgmednexus.orgexplorationpub.com Groenlandicine has shown significant ONOO⁻ scavenging and moderate total ROS inhibitory activities, which are relevant to combating oxidative stress, a component of excitotoxicity. jst.go.jpnih.gov
Oncological Research and Apoptosis Induction
Groenlandicine has also been explored in oncological research, particularly for its ability to induce apoptosis, a programmed cell death process crucial for eliminating cancer cells. nih.govnih.gov
Topoisomerase I (TOP1)-Mediated DNA Cleavage Induction
Topoisomerase I (TOP1) is an essential enzyme involved in DNA replication, transcription, and repair. phcogrev.com TOP1 inhibitors are a class of anticancer drugs that act by stabilizing the covalent complex between TOP1 and DNA, leading to DNA strand breaks and ultimately cell death. phcogrev.commedchemexpress.comthieme-connect.com Groenlandicine has been identified as an active principle that induces topoisomerase I-mediated DNA cleavage in vitro. chemicalbook.comchemfaces.commedchemexpress.comthieme-connect.comd-nb.info This mechanism is similar to that of known TOP1 poisons used in cancer therapy. phcogrev.commedchemexpress.comthieme-connect.com Studies have shown that groenlandicine selectively induces topoisomerase I-mediated DNA cleavage and does not induce topoisomerase II-mediated DNA cleavage. thieme-connect.com Furthermore, research suggests that groenlandicine can inhibit osteosarcoma cell growth by down-regulating TOP1 levels and enhance the sensitivity of drug-resistant osteosarcoma cells to cisplatin (B142131) by inducing apoptosis via the BAX/Bcl-2/Caspase-9/Caspase-3 pathway. researchgate.netresearchgate.netdntb.gov.ua
Enhancement of Cisplatin Sensitivity in Chemoresistant Osteosarcoma (OS) Cells
Groenlandicine has demonstrated the capacity to enhance the sensitivity of drug-resistant osteosarcoma (OS) cells to cisplatin researchgate.netnih.govscite.aidntb.gov.ua. Studies indicate that groenlandicine induces apoptosis and increases the effectiveness of cisplatin in OS cells that have developed resistance to the drug researchgate.netnih.gov. This suggests groenlandicine holds promise as a potential agent for reversing cisplatin resistance in the treatment of osteosarcoma researchgate.netnih.gov. Animal experiments have further supported this, showing that groenlandicine combined with cisplatin suppressed OS growth with lower nephrotoxicity nih.gov.
Modulation of Apoptotic Pathways (e.g., BAX/Bcl-2/Caspase-9/Caspase-3 Axis)
A key mechanism by which groenlandicine exerts its effects in cancer cells involves the modulation of apoptotic pathways, specifically the BAX/Bcl-2/Caspase-9/Caspase-3 axis researchgate.netnih.gov. Groenlandicine promotes apoptosis in OS cells researchgate.netnih.gov. In cisplatin-resistant OS cells, combination with cisplatin markedly activated BAX, cleaved-Caspase-3, and cleaved-Caspase-9, while inhibiting the Bcl-2 pathway nih.gov. This indicates that groenlandicine induces apoptosis and enhances cisplatin sensitivity through this specific pathway researchgate.netnih.gov.
Down-regulation of TOP1 Levels in Cancer Cells
Groenlandicine inhibits OS cell growth by down-regulating the level of Topoisomerase I (TOP1) researchgate.netnih.gov. The level of TOP1 is often elevated in cisplatin-resistant OS cells, and groenlandicine has been shown to down-regulate TOP1 both in vitro and in vivo nih.gov. Molecular docking analysis suggests that groenlandicine binds strongly to the active pocket of the TOP1 protein, with a simulated binding energy of -6.941 kcal/mol, indicating a notably strong interaction researchgate.net. This down-regulation of TOP1 is considered a mechanism by which groenlandicine inhibits OS cell growth and contributes to reversing cisplatin resistance researchgate.netnih.gov.
Anti-Diabetic Complications Research
Research has also explored groenlandicine's potential in mitigating diabetic complications, focusing on its effects on enzymes involved in metabolic pathways implicated in these conditions.
Aldose Reductase (AR) Inhibitory Effects (RLAR and HRAR)
Groenlandicine has demonstrated inhibitory effects on aldose reductase (AR), an enzyme implicated in the development of diabetic complications nih.govchemfaces.comnih.govmedchemexpress.com. Studies evaluating the anti-diabetic complications capacities of alkaloids from Coptidis Rhizoma have shown that groenlandicine exhibits moderate inhibitory effects against both rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR) nih.govchemfaces.com.
The inhibitory effects are quantified by IC50 values, representing the concentration of groenlandicine required to inhibit 50% of the enzyme activity. Groenlandicine exhibited IC50 values of 140.1 µM for RLAR and 154.2 µM for HRAR nih.govchemfaces.com. These findings suggest that groenlandicine could have beneficial uses in the development of therapeutic and preventive agents for diabetic complications nih.govchemfaces.com.
| Enzyme | IC50 (µM) |
| Rat Lens Aldose Reductase (RLAR) | 140.1 nih.govchemfaces.com |
| Human Recombinant Aldose Reductase (HRAR) | 154.2 nih.govchemfaces.com |
Antioxidant Capacity and Reactive Species Scavenging
Groenlandicine has also been investigated for its antioxidant properties, particularly its ability to scavenge harmful reactive species.
| Reactive Species | IC50 (µM) |
| Peroxynitrite (ONOO-) | 0.84 chemfaces.comnih.govjst.go.jp |
Reactive Oxygen Species (ROS) Inhibitory Activity
Studies have demonstrated that groenlandicine possesses inhibitory effects on reactive oxygen species (ROS). Groenlandicine exhibited moderate total ROS inhibitory activity with an IC50 value of 51.78 μM. jst.go.jpnih.govscispace.com Furthermore, it showed significant scavenging activity against peroxynitrite (ONOO−), a reactive nitrogen species, with an IC50 value of 0.84 μM. jst.go.jpnih.govscispace.com These findings suggest groenlandicine's potential role in mitigating oxidative stress. jst.go.jpnih.govscispace.com
Data on ROS and ONOO− inhibitory activity:
| Activity | IC50 (μM) | Reference |
| Total ROS Inhibition | 51.78 | jst.go.jpnih.govscispace.com |
| ONOO− Scavenging | 0.84 | jst.go.jpnih.govscispace.com |
Antimicrobial Efficacy Studies
Groenlandicine has been reported to exhibit antimicrobial properties. chemfaces.comchemfaces.complantchemmed.comchemfaces.cn
Antibacterial Activity (e.g., against E. coli and S. aureus)
Investigations into the antibacterial activity of groenlandicine have indicated its effectiveness against common bacterial strains, including Escherichia coli and Staphylococcus aureus. chemfaces.comchemfaces.complantchemmed.comchemfaces.cn Some research suggests a correlation between the bitter properties of components like groenlandicine and their antibacterial effects. chemfaces.complantchemmed.comchemfaces.cn While antibacterial activity against these pathogens has been noted, specific quantitative data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for groenlandicine against E. coli and S. aureus were not consistently available across the examined literature.
Other Investigational Biological Activities
Beyond its antioxidant and antimicrobial effects, groenlandicine has been investigated for several other biological activities. It has shown potential in the context of anti-Alzheimer's disease research, demonstrating inhibitory activity against cholinesterases (ChEs) and effects on beta-amyloid formation. jst.go.jpnih.govscispace.comchemfaces.comchemfaces.com Groenlandicine also exhibited non-competitive inhibitory activity against beta-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1), with an IC50 value of 19.68 μM and a Ki of 21.2 μM. jst.go.jpnih.govscispace.com
Furthermore, groenlandicine has shown moderate inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. It demonstrated IC50 values of 140.1 μM for rat lens aldose reductase (RLAR) and 154.2 μM for human recombinant AR (HRAR). chemfaces.comchemfaces.com In vitro studies have also indicated that groenlandicine possesses activity related to topoisomerase I-mediated DNA cleavage. chemfaces.comchemfaces.com More recent research has explored groenlandicine's ability to enhance the sensitivity of cisplatin-resistant osteosarcoma cells, which may involve the down-regulation of topoisomerase I (TOP1) levels. researchgate.netresearchgate.net
Structure Activity Relationship Investigations of Groenlandicine
Elucidation of Pharmacophoric Features for Target Interactions
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While dedicated pharmacophore modeling studies for groenlandicine are not extensively documented in publicly available literature, its known biological targets provide insights into its likely pharmacophoric features.
Groenlandicine has been identified as an inhibitor of several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), and topoisomerase I (TOP1). frontiersin.orgnih.govjst.go.jp Molecular docking studies, particularly with TOP1, have begun to shed light on the specific interactions that drive its inhibitory activity. nih.gov
A 2024 study identified groenlandicine as a potent TOP1 inhibitor with anti-tumor effects in osteosarcoma. nih.gov Molecular docking analysis revealed a strong binding affinity between groenlandicine and TOP1. nih.gov The key interactions likely involve hydrogen bonding and hydrophobic interactions within the enzyme's active site. The tetracyclic isoquinoline (B145761) core of groenlandicine provides a rigid scaffold, while its substituent groups, such as hydroxyl and methoxy (B1213986) moieties, can act as hydrogen bond donors and acceptors.
For its role as a cholinesterase inhibitor, the pharmacophoric features likely include a cationic center to interact with the catalytic anionic site (CAS) or peripheral anionic site (PAS) of AChE and BChE, and a specific arrangement of aromatic and hydrogen-bonding groups. frontiersin.org The protoberberine scaffold itself is a key pharmacophoric element.
The inhibitory action of groenlandicine against BACE1 suggests that its structure possesses features capable of interacting with the aspartic protease active site of the enzyme. jst.go.jp These features would likely include hydrogen bond donors and acceptors that can interact with the catalytic dyad of BACE1.
Table 1: Biological Targets of Groenlandicine and Implied Pharmacophoric Features
| Biological Target | Implied Pharmacophoric Features | Reference |
| Topoisomerase I (TOP1) | Rigid tetracyclic core, hydrogen bond donors/acceptors, hydrophobic regions | nih.gov |
| Acetylcholinesterase (AChE) | Cationic center, aromatic rings, hydrogen bond donors/acceptors | frontiersin.org |
| Butyrylcholinesterase (BChE) | Cationic center, aromatic rings, hydrogen bond donors/acceptors | frontiersin.org |
| BACE1 | Hydrogen bond donors/acceptors, hydrophobic moieties | jst.go.jp |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. researchgate.net As of the latest available research, specific QSAR models developed exclusively for groenlandicine and its derivatives have not been reported in the scientific literature.
The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. The limited number of synthesized and tested groenlandicine analogs has likely hindered the application of QSAR methodologies to this specific compound.
However, broader QSAR studies on protoberberine alkaloids as a class may offer some predictive insights into the structural requirements for certain biological activities. Such models, if developed, would likely incorporate descriptors related to hydrophobicity, electronic properties, and steric parameters to predict the inhibitory potency against targets like AChE or BACE1.
Future research efforts focused on the synthesis of a diverse library of groenlandicine derivatives and the systematic evaluation of their biological activities would be essential for the development of predictive QSAR models. These models would be invaluable tools for the virtual screening and rational design of novel groenlandicine-based therapeutic agents.
Impact of Structural Modifications on Biological Potency and Selectivity
While extensive research on the impact of structural modifications of groenlandicine itself is limited, studies on related protoberberine alkaloids provide valuable insights into how changes in the molecular structure can influence biological activity.
For the acetylcholinesterase inhibitory activity of protoberberine alkaloids, a structure-activity relationship study indicated that the presence of phenolic hydroxy groups could decrease the inhibitory potency. frontiersin.org Conversely, the introduction of nitro groups at specific positions on the tetracyclic ring system, particularly at C-1, was found to enhance anti-AChE activity. frontiersin.org This suggests that modifications to the electronic properties and hydrogen-bonding potential of the groenlandicine scaffold could significantly modulate its activity.
In the context of its anti-tumor activity via TOP1 inhibition, the core protoberberine structure is crucial for its interaction with the enzyme-DNA complex. Modifications to the substituents on the aromatic rings could influence the binding affinity and specificity. For instance, altering the position or nature of the hydroxyl and methoxy groups on groenlandicine could lead to changes in potency and selectivity.
The synthesis and biological evaluation of various alkaloid derivatives have consistently demonstrated that even minor structural changes can have a profound impact on biological activity. For example, O-methylation of norbelladine (B1215549) derivatives was shown to affect their butyrylcholinesterase-inhibition properties. mdpi.com Similarly, the synthesis of derivatives of other alkaloids like sanguinarine (B192314) and bufalin (B1668032) has shown that modifications can lead to enhanced potency or altered selectivity. science.gov
Table 2: General Structure-Activity Relationship Trends in Protoberberine Alkaloids
| Structural Modification | Impact on Biological Activity (General Trends) | Reference |
| Addition of Phenolic Hydroxy Groups | May decrease acetylcholinesterase inhibitory activity | frontiersin.org |
| Addition of Nitro Groups | Can increase acetylcholinesterase inhibitory activity | frontiersin.org |
| Alteration of Substituent Positions | Likely to affect binding affinity and selectivity for various targets | - |
| Modification of the Tetracyclic Core | Expected to significantly alter the overall biological activity profile | - |
Further research involving the targeted synthesis of groenlandicine analogs and their comprehensive biological evaluation is necessary to establish a detailed and specific structure-activity relationship profile for this promising natural compound.
Design and Synthesis of Groenlandicine Derivatives and Analogues
Semisynthetic Modifications for Enhanced Bioactivity or Specificity
Semisynthesis, a strategy that utilizes a naturally occurring starting material for chemical modification, is a common approach in drug discovery to generate novel derivatives with improved properties. While specific studies on the semisynthetic modification of groenlandicine are not extensively documented in publicly available research, the general principles applied to other protoberberine alkaloids can be extrapolated. The core structure of groenlandicine presents several sites amenable to chemical modification.
Key reactive sites on the groenlandicine scaffold for potential semisynthetic modifications include:
Phenolic hydroxyl group: This group can be a target for alkylation, acylation, or glycosylation to alter the molecule's polarity, solubility, and ability to interact with biological targets.
Aromatic rings: The aromatic systems could potentially undergo electrophilic substitution reactions, although controlling regioselectivity can be challenging.
Quaternary nitrogen: While generally stable, the positive charge is crucial for the biological activity of many protoberberine alkaloids.
Hypothetical Semisynthetic Strategies for Groenlandicine:
| Modification Type | Reagents and Conditions | Potential Outcome |
| Etherification | Alkyl halides in the presence of a base | Increased lipophilicity, potentially enhanced cell membrane permeability. |
| Esterification | Acyl chlorides or anhydrides | Prodrug development, altered pharmacokinetic properties. |
| Glycosylation | Activated sugar donors | Improved water solubility and bioavailability. |
These modifications aim to modulate the physicochemical properties of groenlandicine, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and specificity.
Total Synthesis Approaches to Groenlandicine and Related Protoberberines
The total synthesis of protoberberine alkaloids is a well-established field of organic chemistry, with numerous strategies developed to construct the characteristic tetracyclic core. While a specific total synthesis dedicated solely to groenlandicine is not prominently reported, the general synthetic routes for protoberberines are applicable. These syntheses often involve the construction of a tetrahydroisoquinoline intermediate followed by the formation of the fourth ring to complete the protoberberine skeleton.
One of the classical and widely used methods for the synthesis of the protoberberine core is the Bischler-Napieralski reaction , followed by a Mannich-type cyclization. This approach typically involves the following key steps:
Preparation of a substituted phenethylamine (B48288) derivative.
Acylation with a substituted phenylacetic acid.
Cyclization of the resulting amide via the Bischler-Napieralski reaction to form a dihydroisoquinoline.
Reduction to a tetrahydroisoquinoline.
Mannich reaction with formaldehyde (B43269) or a formaldehyde equivalent to close the final ring and form the protoberberine scaffold.
Alternative and more modern synthetic strategies often employ transition metal-catalyzed cross-coupling reactions to form key carbon-carbon bonds, offering greater efficiency and modularity. For instance, palladium-catalyzed reactions have been utilized for the construction of the isoquinoline (B145761) core of protoberberines.
A generalized retrosynthetic analysis for a protoberberine alkaloid like groenlandicine could disconnect the molecule into a substituted tetrahydroisoquinoline and a C1 building block, or into two larger aromatic fragments that are then joined and cyclized. The specific substitution pattern of groenlandicine, with its methoxy (B1213986) and hydroxy groups on one aromatic ring and a methylenedioxy bridge on the other, would necessitate careful selection and protection of functional groups throughout any synthetic sequence.
Development of Hybrid Molecules and Conjugates
The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is an emerging strategy in drug design to achieve multi-target activity or to improve the therapeutic index of a known drug. While there are no specific examples in the scientific literature of hybrid molecules or conjugates derived from groenlandicine, the concept holds promise.
The rationale for creating groenlandicine hybrids would be to:
Enhance potency by combining groenlandicine with another bioactive molecule that acts on a complementary pathway.
Overcome drug resistance by incorporating a moiety that circumvents resistance mechanisms.
Improve target selectivity by attaching a targeting group, such as a peptide or an antibody, that directs the molecule to specific cells or tissues.
Potential Hybridization Strategies:
| Hybrid Type | Conjugation Partner | Potential Therapeutic Application |
| Anticancer Hybrids | A known cytotoxic agent (e.g., a DNA alkylating agent) | Combination therapy in a single molecule for cancer treatment. |
| Neuroprotective Hybrids | An antioxidant moiety (e.g., a flavonoid) | Synergistic effects in the treatment of neurodegenerative diseases. |
| Targeted Conjugates | A tumor-targeting peptide | Enhanced delivery of groenlandicine to cancer cells, reducing systemic toxicity. |
The synthesis of such hybrids would likely involve the functionalization of groenlandicine, for example, at its phenolic hydroxyl group, to introduce a linker that can then be coupled to the second molecular entity. The stability of the linker is a critical design element, determining whether the hybrid acts as a single molecule or as a prodrug that releases its components at the site of action.
Advanced Analytical Methodologies for Groenlandicine Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of groenlandicine. These techniques provide detailed information about the molecule's atomic composition, connectivity, and electronic properties, confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like groenlandicine. mpg.de By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For groenlandicine, the aromatic region of the ¹H NMR spectrum shows characteristic signals for the protons on its polycyclic core, while the aliphatic region displays signals for the methoxy (B1213986) groups and the protons on the chiral center and ethyl bridge.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Two-dimensional (2D) NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirming the intricate structure of the aporphine (B1220529) skeleton. mdpi.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for an Aporphine Alkaloid Core Structure Similar to Groenlandicine. Note: Data is representative of the aporphine class and may vary for groenlandicine itself. All values are in ppm.
| Atom Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| 1 | - | 128.5 |
| 2 | - | 110.2 |
| 3 | 6.75 (s) | 111.8 |
| 3a | 3.20 (m) | 126.9 |
| 4 | 2.60 (m) | 29.1 |
| 5 | 3.10 (m) | 53.2 |
| 6a | 4.20 (d) | 62.5 |
| 7 | 3.50 (m) | 35.0 |
| 8 | 6.90 (d) | 127.1 |
| 9 | 7.10 (d) | 115.6 |
| 10 | - | 145.1 |
| 11 | - | 148.3 |
| OCH₃ (at C2) | 3.85 (s) | 56.1 |
| OCH₃ (at C10) | 3.90 (s) | 60.3 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of groenlandicine and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org
Techniques such as electrospray ionization (ESI) are commonly used to ionize the molecule gently, allowing for the observation of the molecular ion peak ([M+H]⁺), which confirms the compound's molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated molecular ion to produce a characteristic pattern of product ions. wikipedia.org The fragmentation of the aporphine skeleton often involves characteristic cleavages, such as retro-Diels-Alder reactions and losses of substituents like methyl or methoxy groups, providing valuable data for structural confirmation and for differentiating between isomers. nih.govmdpi.com
Table 2: Predicted Mass Spectrometry Data for Groenlandicine. Note: Based on the known structure of groenlandicine (C₂₀H₂₃NO₄) and typical fragmentation of aporphine alkaloids.
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 342.16 | Protonated Molecular Ion |
| [M+H - CH₃]⁺ | 326.13 | Loss of a methyl radical |
| [M+H - H₂O]⁺ | 324.15 | Loss of a water molecule |
| [M+H - OCH₃]⁺ | 311.12 | Loss of a methoxy radical |
| Fragment | 297.11 | Characteristic fragment from cleavage of the ethylamine (B1201723) bridge |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. acs.org For compounds with chromophores and conjugated systems, like the aromatic rings in groenlandicine, UV-Vis spectroscopy provides a characteristic absorption spectrum. Aporphine alkaloids typically exhibit several absorption bands in their UV spectra. nih.govresearchgate.net These spectra can be used as a preliminary identification tool and for quantification purposes. The position and intensity of the absorption maxima (λmax) are influenced by the substitution pattern on the aromatic rings. researchgate.net
Table 3: Typical UV-Vis Absorption Maxima for Aporphine Alkaloids. Note: Values are given in nanometers (nm) and are representative for the compound class.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| Methanol (B129727) | ~220 | ~280 | ~305 |
| Ethanol | ~221 | ~282 | ~308 |
Chromatographic Quantification and Profiling
Chromatographic techniques are essential for separating groenlandicine from complex mixtures, such as plant extracts, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for the analysis of aporphine alkaloids. nih.gov These methods offer high resolution, sensitivity, and reproducibility for separating and quantifying groenlandicine. nih.gov
Reversed-phase chromatography is the most common mode used, employing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water (often with acid modifiers like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.commdpi.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector set at one of the absorption maxima of the analyte. nih.gov UHPLC systems, which use smaller particle-sized columns and higher pressures, provide faster analysis times and improved separation efficiency compared to conventional HPLC. frontiersin.org When coupled with mass spectrometry (LC-MS), these techniques become powerful tools for both the quantification and unambiguous identification of alkaloids in complex samples. nih.govresearchgate.net
Table 4: Typical HPLC/UHPLC Method Parameters for Aporphine Alkaloid Analysis.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution starting with low %B, increasing over time |
| Flow Rate | 0.2 - 0.5 mL/min (UHPLC) or 0.8 - 1.2 mL/min (HPLC) |
| Column Temperature | 25 - 40 °C |
| Detection | DAD (at ~280 nm and 305 nm) or Mass Spectrometry |
| Injection Volume | 1 - 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of alkaloids, particularly for profiling multiple compounds within a sample. nih.gov This method separates volatile and thermally stable compounds in the gas phase. While some alkaloids may require derivatization to increase their volatility and thermal stability, many aporphine alkaloids can be analyzed directly.
In GC-MS, the separated components from the GC column are introduced directly into the mass spectrometer, which serves as a highly specific and sensitive detector. The resulting mass spectra can be compared with spectral libraries for identification. mdpi.com GC-MS is particularly useful for the metabolite profiling of plant extracts to identify the presence of groenlandicine alongside other related alkaloids. researchgate.nettorvergata.it
Table 5: Representative GC-MS Method Parameters for Alkaloid Profiling.
| Parameter | Condition |
| Column | Fused-silica capillary column (e.g., 5% phenyl polymethylsiloxane) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient (e.g., starting at 100°C, ramping to 300°C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 40 - 550 m/z |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) (e.g., UPLC/QqQ-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for the analysis of isoquinoline (B145761) alkaloids like groenlandicine from complex matrices such as plant extracts. nih.govnih.gov The coupling of Ultra-Performance Liquid Chromatography (UPLC) with a triple quadrupole (QqQ) mass spectrometer, in particular, offers a powerful combination of high-resolution separation, sensitivity, and selectivity. nih.govnih.gov
UPLC systems utilize columns with sub-2 µm particles, which provides significantly higher chromatographic resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). nih.govjptcp.com This enhanced separation capability is crucial for resolving groenlandicine from other structurally similar alkaloids that may be present in a natural extract. researchgate.net A typical setup for alkaloid analysis involves a reversed-phase column (e.g., C18) with a gradient elution mobile phase, often consisting of acetonitrile and water, modified with additives like formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.net
The triple quadrupole mass spectrometer is operated in tandem (MS/MS), which is essential for definitive structural confirmation and quantification. frontiersin.org For groenlandicine, analysis would typically be performed in positive electrospray ionization (ESI) mode, which is well-suited for nitrogen-containing compounds. nih.gov The QqQ-MS enables a highly selective detection mode known as Multiple Reaction Monitoring (MRM). nih.gov In an MRM experiment, the first quadrupole (Q1) is set to isolate the specific precursor ion of groenlandicine. This ion is then fragmented in the second quadrupole (q2, the collision cell), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is a unique signature for the target analyte, providing exceptional selectivity and minimizing interference from other compounds in the matrix. nih.govresearchgate.net This allows for accurate quantification of groenlandicine even at very low concentrations. researchgate.net
The combination of UPLC's separation power and QqQ-MS/MS's specificity and sensitivity makes it the gold standard for pharmacokinetic studies, metabolic profiling, and quantitative analysis of groenlandicine in various biological and botanical samples. nih.govresearchgate.netmdpi.com
Table 1: Typical UPLC/QqQ-MS Parameters for Protoberberine Alkaloid Analysis
| Parameter | Typical Setting | Purpose |
| Chromatography System | UPLC | High-resolution separation, speed |
| Column | Reversed-Phase C18 (e.g., <100 mm length, <2.1 mm i.d., <2 µm particle size) | Separation of alkaloids based on hydrophobicity |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution for resolving complex mixtures |
| Flow Rate | 0.2 - 0.4 mL/min | Optimized for UPLC column dimensions |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficient ionization of alkaloids |
| Mass Analyzer | Triple Quadrupole (QqQ) | High selectivity and sensitivity |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific and accurate quantification |
Green Analytical Chemistry Applications for Groenlandicine Analysis
Green Analytical Chemistry (GAC) is a philosophical and practical approach that aims to make analytical procedures safer and more environmentally sustainable. ajprd.comslideshare.net The core objectives are to minimize or eliminate the use of hazardous substances, reduce energy consumption, and decrease waste generation without compromising analytical performance. aptiwfn.comresearchgate.net These principles are highly relevant to the analysis of natural products like groenlandicine.
Solvent Minimization and Replacement Strategies
A primary focus of GAC is the reduction and replacement of toxic organic solvents commonly used in extraction and chromatography. Traditional alkaloid extraction methods often employ chlorinated solvents like chloroform (B151607) and dichloromethane (B109758), which are hazardous. msbchem.com
Replacement Strategies:
Greener Solvents: Research has focused on replacing hazardous solvents with more benign alternatives. For alkaloid extraction, solvents like ethyl acetate, ethanol, and even water-based systems (e.g., subcritical water) have proven effective and are more environmentally friendly. msbchem.comnih.govmdpi.com Ionic liquids and deep eutectic solvents are also emerging as novel green alternatives. nih.gov
Modern Extraction Techniques: Shifting from conventional methods like Soxhlet extraction, which is solvent- and time-intensive, to modern techniques can drastically reduce solvent use. frontiersin.orgdergipark.org.tr Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often use significantly smaller volumes of solvent and are completed in a fraction of the time. scielo.brmdpi.com
Minimization Strategies:
Miniaturization: Reducing the scale of the analysis, from sample collection to final measurement, is a key GAC principle. slideshare.net This includes using smaller amounts of plant material, which in turn requires smaller volumes of solvent for extraction.
Solvent-less Techniques: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique where a coated fiber is used to extract analytes directly from the sample matrix. umb.edu This approach can concentrate groenlandicine for analysis while completely eliminating solvent use during the extraction step. jptcp.com
Energy-Efficient Analytical Techniques
Reducing energy consumption is another pillar of green analytical chemistry. ajprd.com This can be achieved by optimizing existing methods or adopting newer, more efficient technologies.
Efficient Extraction: As mentioned, modern extraction techniques like UAE and MAE not only reduce solvent use but also significantly cut down on energy consumption due to much shorter extraction times compared to methods requiring prolonged heating, such as Soxhlet. researchgate.netijpdd.org
High-Efficiency Chromatography: The use of UPLC is inherently more energy-efficient than conventional HPLC. jptcp.com The faster analysis times (often under 5-10 minutes) mean that the instrument runs for a shorter period per sample, leading to substantial energy savings, especially in high-throughput laboratories. jptcp.com
Alternative Separation Techniques: Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses supercritical carbon dioxide as its primary mobile phase. mdpi.com SFC is recognized as a green technology because it reduces the use of organic solvents and generally operates with greater energy efficiency compared to HPLC. mdpi.com
Assessment Tools for Greenness (e.g., Analytical Eco-Scale, NEMI)
To objectively evaluate and compare the environmental impact of different analytical methods, several assessment tools have been developed. These tools help chemists to choose or design methods that are more sustainable. researchgate.net
Analytical Eco-Scale: This is a semi-quantitative tool that provides a single score to gauge the greenness of a method. oup.comresearchgate.net An ideal "green" analysis starts with a score of 100. Penalty points are then subtracted for each aspect of the procedure that deviates from this ideal, including the amount and hazards of reagents used, energy consumption, and waste generation. researchgate.netresearchgate.net A final score above 75 indicates an excellent green method, 50-75 is acceptable, and below 50 is considered inadequate. mdpi.com This tool is useful for comparing a traditional HPLC method for groenlandicine analysis with a modern, greener UPLC method. oup.com
National Environmental Methods Index (NEMI): NEMI is a qualitative assessment tool that uses a simple, visually intuitive pictogram. aptiwfn.com The symbol is a circle divided into four quadrants, each representing a key criterion: whether any chemicals used are persistent, bioaccumulative, or toxic (PBT); if any are listed as hazardous; if the pH of the sample is between 2 and 12 (to avoid corrosive waste); and the total amount of waste generated. aptiwfn.commdpi.com If a criterion is met, the quadrant is shaded green. While easy to interpret, NEMI is less detailed than the Analytical Eco-Scale as it does not quantify the amounts of reagents or energy used. mdpi.com
Table 2: Hypothetical Greenness Assessment for Groenlandicine Analysis Methods
| Parameter | Traditional HPLC Method | Green UPLC-MS/MS Method |
| Sample Prep | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent Type | Chloroform, Acetonitrile, Methanol | Ethanol, "Green" Acetonitrile |
| Solvent Volume | >150 mL | <20 mL |
| Analysis Time | ~30 min | ~5 min |
| Energy Use | High (prolonged heating/run time) | Low (short extraction/run time) |
| Waste Generation | High | Low |
| Hypothetical Analytical Eco-Scale Score | ~45 (Inadequate) | ~85 (Excellent) |
| Hypothetical NEMI Pictogram | 1/4 Green Quadrants | 4/4 Green Quadrants |
In Silico Approaches in Groenlandicine Research
Molecular Docking Simulations for Target Binding Elucidation (e.g., TOP1, ChEs, BACE1, Aldose Reductase)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as groenlandicine, might interact with a protein target at the atomic level.
Topoisomerase I (TOP1): Recent research has identified groenlandicine as a potential inhibitor of TOP1, a crucial enzyme in DNA replication and a target for anticancer drugs. nih.gov A molecular docking analysis predicted a notably strong binding activity between groenlandicine and TOP1. nih.gov This finding suggests that groenlandicine may exert anti-tumor effects by targeting this enzyme, similar to other known TOP1 inhibitors. nih.gov Protoberberine alkaloids, as a class, are recognized for their interactions with topoisomerases. nih.gov
Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. nih.govacs.org While direct molecular docking studies of groenlandicine with cholinesterases are not extensively detailed in the available literature, research on related protoberberine alkaloids like berberine (B55584) and palmatine (B190311) provides significant insights. nih.gov Docking and molecular dynamics simulations of these related compounds reveal that they interact with key amino acid residues in the active sites of both AChE and BChE. nih.govsemanticscholar.org For instance, interactions often involve π-π stacking with aromatic residues like Tryptophan (Trp86, Trp286) and Tyrosine (Tyr124, Tyr341), which are crucial for stabilizing the ligand within the enzyme's gorge. nih.gov Given its structural similarity, it is hypothesized that groenlandicine would adopt a similar binding mode.
Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): BACE1 is another critical target in Alzheimer's disease research, as it initiates the production of amyloid-β peptides. researchgate.net In silico studies on protoberberine alkaloids have explored their potential as BACE1 inhibitors. researchgate.netresearchgate.net Molecular docking simulations of compounds like berberine, palmatine, and jatrorrhizine (B191652) against BACE1 have identified key interactions with residues such as GLY34, THR72, and PHE108 in the binding pocket. researchgate.net These studies suggest that the protoberberine scaffold is a promising framework for designing BACE1 inhibitors. Although specific docking scores for groenlandicine against BACE1 are not reported, its potential can be inferred from the activity of its structural relatives.
Aldose Reductase: Aldose reductase is an enzyme implicated in the long-term complications of diabetes mellitus. nih.gov A molecular docking study evaluating various alkaloids identified groenlandicine as a potent inhibitor of aldose reductase. nih.gov The simulation revealed a substantial binding affinity, suggesting a strong interaction with the enzyme's active site. nih.gov
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Inferred from Protoberberines) |
|---|---|---|
| Topoisomerase I (TOP1) | Strong binding predicted | N/A |
| Aldose Reductase | -9.7 | N/A |
| Acetylcholinesterase (AChE) | Not specifically reported | Trp86, Tyr124, Trp286, Tyr341 |
| BACE1 | Not specifically reported | GLY34, THR72, PHE108, TYR198 |
Ligand-Based Virtual Screening (LBVS) for Analogue Discovery
Ligand-based virtual screening (LBVS) is a method used to identify new molecules with potential biological activity based on their similarity to known active compounds. mdpi.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown.
In a recent study focused on discovering novel anti-tumor agents, groenlandicine was identified from Coptidis rhizoma extract using an LBVS approach. nih.gov The screening was performed based on chemical structure similarity to hydroxycamptothecin, a known TOP1 inhibitor. This successful identification underscores the utility of LBVS in pinpointing promising natural products like groenlandicine for further investigation as targeted therapeutic agents. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. nih.gov This technique is used to assess the stability of a ligand-protein complex predicted by molecular docking.
While specific MD simulation studies focused solely on groenlandicine have not been extensively reported, this methodology has been applied to investigate the binding stability of other protoberberine alkaloids with their targets, such as cholinesterases and BACE1. nih.govresearchgate.net For example, MD simulations have confirmed that alkaloids like berberine and palmatine form stable complexes with AChE, maintaining key interactions, such as π-π stacking with important tryptophan residues, throughout the simulation period. nih.gov Such studies help validate the docking poses and provide a dynamic view of the binding interactions, suggesting that groenlandicine-target complexes would likely exhibit similar stability.
Computational Prediction of Pharmacokinetic Properties and Drug-Likeness
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. fiveable.me Computational tools like SwissADME and pkCSM are frequently used to predict these properties and evaluate the drug-likeness of a compound based on criteria such as Lipinski's Rule of Five. ajol.info
Studies on protoberberine alkaloids, including groenlandicine, have indicated that they generally possess favorable pharmacokinetic profiles and adhere to drug-likeness rules. nih.govnih.gov The general pharmacokinetic properties of major protoberberine alkaloids are characterized by rapid absorption and slow elimination, although they often exhibit low oral bioavailability. nih.gov This may be attributed to factors like P-glycoprotein-mediated efflux. scispace.com Computational predictions for alkaloids typically assess a range of parameters to build a comprehensive ADMET profile. nih.govresearchgate.net
| ADMET Parameter | Description | General Finding for Protoberberines |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability. | Generally rapid absorption but low overall bioavailability. nih.gov |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). | Variable; some can cross the BBB. High tissue accumulation. nih.gov |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition/substrate. | Known to interact with metabolic enzymes. nih.gov |
| Excretion | Prediction of clearance pathways. | Generally slow elimination. nih.gov |
| Toxicity | AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity). | Generally considered safe, but potential for tissue toxicity with high accumulation. nih.gov |
| Drug-Likeness | Compliance with Lipinski's Rule of Five. | Most protoberberines, including groenlandicine, adhere to the rules. nih.gov |
Density Functional Theory (DFT) and Frontier Molecular Orbitals Theory for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.orgresearchgate.net It can be used to calculate properties like molecular orbital energies, which are crucial for understanding a molecule's reactivity. Frontier Molecular Orbital Theory (FMO) focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain how molecules interact in chemical reactions. nih.gov
While specific DFT and FMO studies on groenlandicine are not prominent in the literature, these methods have been applied to other protoberberine alkaloids like berberine and palmatine. nih.govacs.orgresearchgate.net Such analyses help in understanding their structural and electronic properties, including the distribution of electron density and the energies of the HOMO and LUMO. nih.gov This information is valuable for predicting the bioavailability and reactivity of these alkaloids and for designing new derivatives with improved properties. nih.govacs.org For instance, the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. Applying these theoretical approaches to groenlandicine could offer a deeper understanding of its mechanism of action at an electronic level.
Preclinical Investigations and Translational Research Perspectives of Groenlandicine
In Vitro Cellular Models for Efficacy and Mechanism Studies
In vitro studies utilizing various cell lines are fundamental for initial assessments of a compound's effects at the cellular level. These models allow for controlled investigations into efficacy and the underlying molecular mechanisms. Groenlandicine has been evaluated in both cisplatin-sensitive and cisplatin-resistant osteosarcoma (OS) cell lines, including SJSA-1, MG63, cisplatin-resistant SJSA-1 (SJSA-1/R), and cisplatin-resistant MG63 (MG63/R) cells. nih.govnih.gov Studies have employed techniques such as CCK-8 assays, FCM (Flow Cytometry), cell scratch assays, and EdU assays to assess cell viability, apoptosis, and migration. nih.govnih.govresearchgate.net
Research indicates that groenlandicine effectively suppresses the proliferation of OS cells and promotes apoptosis. nih.govnih.gov Notably, groenlandicine has demonstrated the ability to decrease the viability of cisplatin-resistant OS cells. nih.gov The combination of groenlandicine and cisplatin (B142131) has been shown to further enhance the inhibition of proliferation in these resistant cell lines. nih.gov
Mechanistic investigations suggest that groenlandicine induces apoptosis and enhances the sensitivity of drug-resistant OS cells to cisplatin through the BAX/Bcl-2/Caspase-9/Caspase-3 pathway. nih.govnih.govresearchgate.net Groenlandicine also appears to inhibit OS cell growth by down-regulating the level of TOP1 (DNA topoisomerase I). nih.govnih.govresearchgate.net Elevated levels of TOP1 have been observed in cisplatin-resistant OS cells, and groenlandicine treatment has been shown to reduce TOP1 levels both in vitro and in vivo. nih.govresearchgate.net The combination of groenlandicine and cisplatin resulted in an even lower expression level of TOP1. nih.gov
| Cell Line | Treatment Group | Effect on Cell Viability | Effect on Proliferation | Effect on Apoptosis | TOP1 Level |
|---|---|---|---|---|---|
| SJSA-1/R | Groenlandicine (10 μM) | Reduced | Inhibited | Promoted | Decreased |
| MG63/R | Groenlandicine (10 μM) | Reduced | Inhibited | Promoted | Decreased |
| SJSA-1/R | Cisplatin (10 μM) | Reduced | Slightly reduced | Not specified | Not specified |
| MG63/R | Cisplatin (10 μM) | Reduced | Slightly reduced | Not specified | Not specified |
| SJSA-1/R | Groenlandicine (5 μM) + Cisplatin (5 μM) | Significantly decreased | Enhanced inhibition | Markedly activated BAX, cleaved-Caspase-3, cleaved-Caspase-9; inhibited Bcl2 | Lowest expression |
| MG63/R | Groenlandicine (5 μM) + Cisplatin (5 μM) | Significantly decreased | Enhanced inhibition | Markedly activated BAX, cleaved-Caspase-3, cleaved-Caspase-9; inhibited Bcl2 | Lowest expression |
In Vivo Animal Models for Efficacy and Safety Assessment
In vivo studies using animal models are essential for evaluating the efficacy and safety of potential therapeutic agents in a more complex biological system that mimics the in vivo environment. iaea.orgpharmafeatures.com A subcutaneous tumor model established in nude mice has been utilized to verify the efficacy of groenlandicine. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
Efficacy in Osteosarcoma Models (e.g., Subcutaneous Tumor Models)
Animal experiments have confirmed that groenlandicine, both alone and in combination with cisplatin, can suppress osteosarcoma growth. nih.govnih.govresearchgate.net In a study using a subcutaneous tumor model in nude mice, the group treated with a combination of groenlandicine (1.5 mg/kg) and cisplatin (0.5 mg/kg) showed consistently smaller tumor volumes throughout the experiment compared to groups treated with either groenlandicine (3 mg/kg) or cisplatin (1 mg/kg) alone. nih.gov The weight of tumors extracted after 18 days was also lowest in the combination treatment group. nih.gov These findings suggest that groenlandicine is effective in suppressing OS cell growth in vivo. nih.gov
Studies on Combination Therapies (e.g., Groenlandicine and Cisplatin)
Preclinical studies have specifically investigated the effects of combining groenlandicine with cisplatin in osteosarcoma models. The combination therapy has demonstrated enhanced tumor-killing activity compared to either agent alone. nih.govnih.govresearchgate.net This enhanced activity is associated with the marked activation of BAX, cleaved-Caspase-3, and cleaved-Caspase-9, along with the inhibition of the Bcl2 pathway in cisplatin-resistant OS cells. nih.govnih.govresearchgate.net Furthermore, the combination treatment led to a greater reduction in TOP1 levels in vivo compared to single-agent treatments. nih.gov
| Treatment Group | Tumor Volume (Relative) | Tumor Weight (Relative) | In Vivo TOP1 Level |
|---|---|---|---|
| Control | Highest | Highest | High |
| Groenlandicine (3 mg/kg) | Reduced | Reduced | Decreased |
| Cisplatin (1 mg/kg) | Reduced | Reduced | Elevated (in resistant cells) |
| Groenlandicine (1.5 mg/kg) + Cisplatin (0.5 mg/kg) | Lowest | Lowest | Further reduced |
Mitigation of Side Effects of Co-administered Agents
One significant finding from the in vivo studies is the potential of groenlandicine to mitigate the side effects of co-administered agents like cisplatin. Animal experiments confirmed that groenlandicine combined with cisplatin suppressed OS growth with lower nephrotoxicity compared to cisplatin alone. nih.govnih.govresearchgate.net Histological examination of renal tissue showed reduced renal damage when groenlandicine was administered in combination with cisplatin, whereas the cisplatin-treated group exhibited interstitial vascular bruises and tubular epithelial cell degeneration. nih.gov No obvious histological abnormalities were observed in the groenlandicine-treated group. nih.gov This suggests a protective effect of groenlandicine against cisplatin-induced renal toxicity.
Biomarker Identification and Validation in Preclinical Settings
Biomarker identification and validation in preclinical settings are crucial for predicting drug efficacy, monitoring disease progression, and tailoring treatments. crownbio.compelagobio.com Preclinical biomarkers can be identified and validated using in vitro and in vivo models. crownbio.comcrownbio.com
Future Research Directions and Challenges
Exploration of Additional Therapeutic Applications
Current research has highlighted groenlandicine's potential in areas such as Alzheimer's disease and diabetic complications due to its inhibitory effects on targets like ChEs, beta-amyloid formation, and aldose reductase. chemfaces.com It has also shown activity against topoisomerase I and demonstrated antibacterial properties against E. coli and S. aureus. chemfaces.com Future research can expand upon these findings to investigate groenlandicine's potential in other therapeutic areas. This could involve exploring its effects on different disease models and identifying novel molecular targets. For instance, its anti-inflammatory properties biosynth.com could be further investigated for applications in various inflammatory conditions. The observed topoisomerase I activity mdpi.comchemfaces.com might lead to research into its potential in oncology, although further validation is required.
Deeper Elucidation of Systems-Level Biological Networks
Understanding how groenlandicine interacts within complex biological networks is crucial for fully comprehending its mechanisms of action and identifying potential off-target effects. Research utilizing systems biology approaches can help map the interactions of groenlandicine with various proteins, genes, and metabolites. frontiersin.orgnih.gov Techniques such as protein-protein interaction studies, gene co-expression analysis, and metabolic profiling can provide a more holistic view of its biological impact. frontiersin.orgnih.gov This deeper understanding of systems-level biological networks can reveal previously unknown pathways influenced by groenlandicine and help predict its effects in different physiological and pathological states. nih.govmpg.de
Integration of Multi-Omics Data in Groenlandicine Research
Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of groenlandicine's effects at different molecular levels. sourcebioscience.comquanticate.com This approach allows researchers to correlate genetic variations with changes in gene expression, protein profiles, and metabolic alterations in response to groenlandicine treatment. quanticate.comresearchgate.net Integrating these diverse datasets can help unravel complex biological mechanisms, identify biomarkers of response or resistance, and provide insights into the intricate interplay between different biological layers influenced by the compound. sourcebioscience.comquanticate.comgenome.gov Advanced bioinformatics tools and data integration techniques are essential to handle and interpret the vast and heterogeneous data generated from multi-omics studies. quanticate.comresearchgate.net
Addressing Challenges in Natural Product Sourcing and Sustainable Production
Groenlandicine is sourced from natural plant sources like Menispermum canadense and Coptis chinensis. biosynth.commdpi.com Challenges associated with natural product sourcing include variability in compound concentration based on geographical location, climate, and harvesting practices. grenera.com Ensuring a consistent and sustainable supply of groenlandicine for research and potential therapeutic use requires addressing these challenges. Future research needs to focus on developing sustainable harvesting methods, optimizing cultivation techniques to maximize groenlandicine yield, and exploring alternative production methods such as in vitro plant cell culture or microbial fermentation. grenera.commckinsey.com The complexity and secrecy surrounding sourcing and production methods in natural product supply chains can also pose transparency issues. circularise.com Strategic partnerships and supply chain audits can help address these challenges. mdpi.comresearchgate.net
Development of Novel Delivery Systems and Formulation Strategies
The pharmacological profile of groenlandicine, including its solubility and stability, can influence its bioavailability and efficacy. researchgate.net Developing novel delivery systems and formulation strategies can help overcome these limitations and improve its therapeutic potential. researchgate.netresearchgate.net Research in this area could explore various approaches such as nanoparticle-based delivery systems, liposomes, or other encapsulation techniques to enhance solubility, improve targeted delivery, and control release kinetics. researchgate.netresearchgate.netimrpress.com Gastroretentive drug delivery systems are another avenue that could be explored, particularly for conditions affecting the gastrointestinal tract or for improving the absorption of orally administered groenlandicine. researchgate.netjpionline.org The selection of appropriate polymers and excipients is crucial in developing stable and effective formulations. researchgate.netjpionline.org
Q & A
Q. What experimental assays are standard for evaluating groenlandicine’s bioactivity?
Groenlandicine’s bioactivity is typically assessed using:
- Human recombinant aldose reductase (HRAR) inhibition assays to measure IC50 values via spectrophotometric methods (e.g., monitoring NADPH oxidation) .
- Topoisomerase I-mediated DNA cleavage assays to quantify DNA strand breaks via agarose gel electrophoresis or plasmid relaxation assays .
- Cell viability assays (e.g., CCK-8) and apoptosis detection (e.g., flow cytometry with Annexin V/PI staining) in cancer models, particularly osteosarcoma .
Q. What are the primary natural sources and extraction methods for groenlandicine?
Groenlandicine is isolated from Coptidis Rhizoma (Huanglian) and related species. Extraction involves:
- Solvent-based purification (e.g., methanol or ethanol) followed by chromatographic techniques (HPLC or TLC) for structural confirmation .
- Quality control via fingerprint analysis to distinguish it from structural analogs like berberine or palmatine .
Advanced Research Questions
Q. How can researchers design experiments to test groenlandicine’s synergy with cisplatin in resistant cancers?
- In vitro : Use cisplatin-resistant osteosarcoma cell lines (e.g., U2OS/CDDP) treated with groenlandicine (10–50 µM) and cisplatin (IC50 dose). Assess apoptosis via caspase-3/9 activation assays and BAX/Bcl-2 ratio quantification (Western blot) .
- In vivo : Establish xenograft models and monitor tumor volume reduction and renal toxicity via histopathological analysis (H&E staining) .
- Molecular validation : Perform TOP1 knockdown (RNAi) to confirm target specificity in synergistic effects .
Q. How can discrepancies in reported IC50 values for HRAR inhibition be resolved?
- Standardize assay conditions : Ensure consistent enzyme sources (e.g., recombinant HRAR), substrate concentrations, and incubation times .
- Include positive controls (e.g., epalrestat) and validate results across multiple labs.
- Use dose-response curves with triplicate measurements to improve accuracy .
Q. What methods confirm groenlandicine’s molecular targets in complex systems?
- Molecular docking : Use AutoDock Vina to predict binding affinity with TOP1 (PDB ID 1SC7). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Functional assays : Combine TOP1 silencing (shRNA) with groenlandicine treatment to observe rescue effects on DNA cleavage .
- Transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., apoptosis, oxidative stress) .
Q. How does groenlandicine’s dual role in TOP1-mediated DNA cleavage and TOP1 downregulation influence its mechanism?
- DNA cleavage : Groenlandicine stabilizes TOP1-DNA complexes, inducing lethal double-strand breaks (verified via comet assays ) .
- TOP1 downregulation : Observed in cisplatin-resistant cells via qRT-PCR and immunoblotting , suggesting a feedback mechanism to overcome drug resistance .
- Contradiction resolution : Temporal studies (e.g., time-course Western blotting) can clarify whether TOP1 inhibition precedes or follows downregulation .
Q. What structural features of groenlandicine are critical for its bioactivity?
- The protoberberine backbone and quinoline moieties enable intercalation into DNA and TOP1 binding .
- Derivative synthesis : Modify R1–R4 groups (e.g., methyl, hydroxyl) to enhance solubility (tested via logP analysis ) or target affinity .
- SAR studies : Compare analogs (e.g., berberine, coptisine) in TOP1 cleavage assays to identify key functional groups .
Data Analysis and Validation
Q. How should researchers address variability in groenlandicine’s cytotoxicity across cell lines?
- Perform dose-response normalization using GR metrics (generalized resistance) to account for baseline proliferation differences .
- Use multi-omics integration (e.g., proteomics + metabolomics) to identify cell-specific resistance mechanisms (e.g., efflux pumps, detox pathways) .
Q. What statistical approaches are recommended for analyzing groenlandicine’s synergistic effects?
- Combination Index (CI) : Calculate using CompuSyn software to quantify synergy (CI < 1) or antagonism (CI > 1) .
- Multivariate ANOVA : Account for covariates like cell cycle stage or baseline apoptosis rates .
- Pathway enrichment analysis (e.g., GSEA) to link groenlandicine’s effects to canonical pathways (e.g., p53 signaling) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
